Structural Differentiation: C2-Propyl Substitution Confers Distinct Molecular Identity
Ethyl 3-oxo-2-propylheptanoate differs fundamentally from ethyl 3-oxoheptanoate (CAS 7737-62-4) by the presence of a propyl group at the C2 position rather than a hydrogen atom . This substitution increases the molecular weight by 42.08 g/mol (from 172.22 to 214.30 g/mol) and adds significant steric bulk adjacent to the reactive β-ketoester center . In a comparative context, this structural modification results in a >34 °C higher boiling point at 760 mmHg (253.8 ± 8.0 °C vs. 219.3 ± 8.0 °C) and a distinct LogP value (3.2 vs. 1.70), indicating substantially different chromatographic and partitioning behavior [1].
| Evidence Dimension | Molecular Weight and Physical Properties |
|---|---|
| Target Compound Data | MW: 214.30 g/mol; BP: 253.8±8.0 °C; LogP: 3.2; Density: 0.942 g/cm³ |
| Comparator Or Baseline | Ethyl 3-oxoheptanoate (MW: 172.22 g/mol; BP: 219.3±8.0 °C; LogP: 1.70; Density: 0.97 g/cm³) |
| Quantified Difference | ΔMW: +42.08 g/mol; ΔBP: +34.5 °C; ΔLogP: +1.5; ΔDensity: -0.028 g/cm³ |
| Conditions | Physicochemical property data derived from chemical databases and vendor specifications |
Why This Matters
The substantial increase in LogP and boiling point directly impacts chromatographic retention time and purification protocols, making ethyl 3-oxo-2-propylheptanoate a unique and non-fungible entity for methods development in impurity analysis.
- [1] Molbase. Ethyl 3-oxoheptanoate [Internet]. Available from: https://qiye.molbase.cn/7737-62-4 View Source
